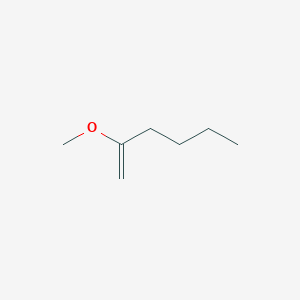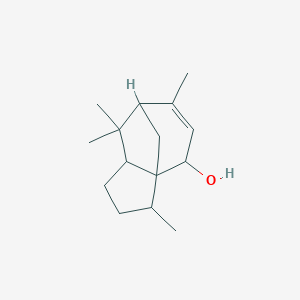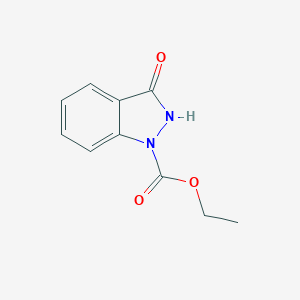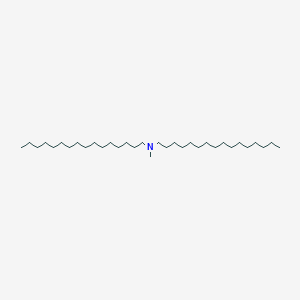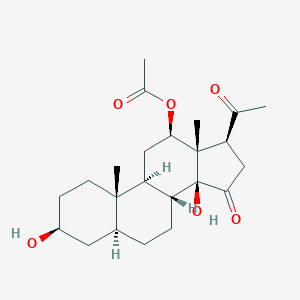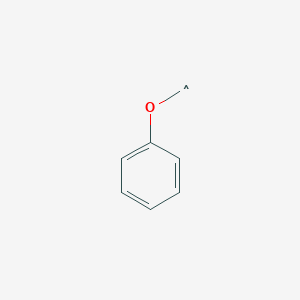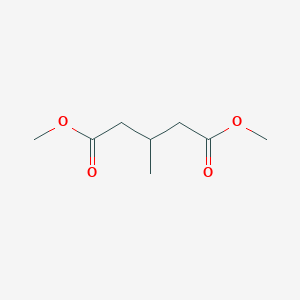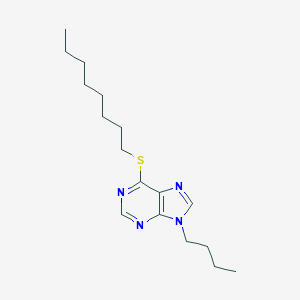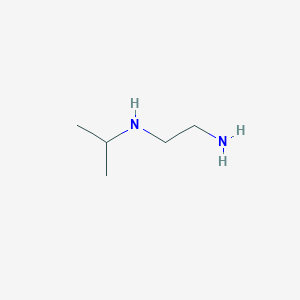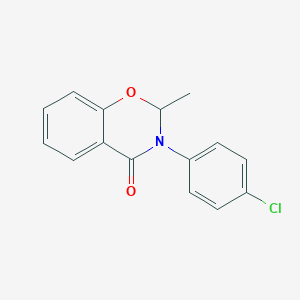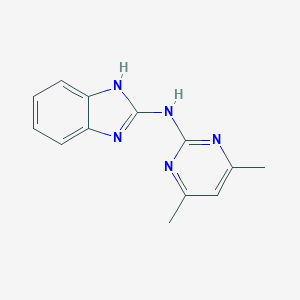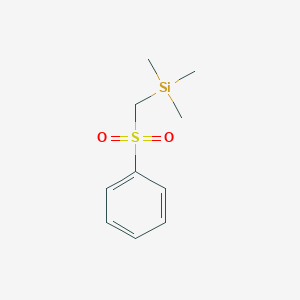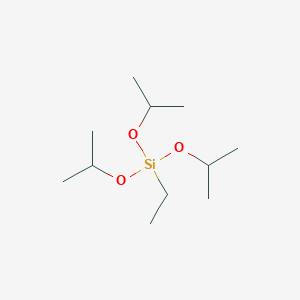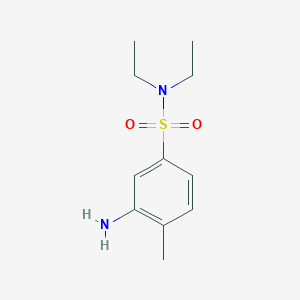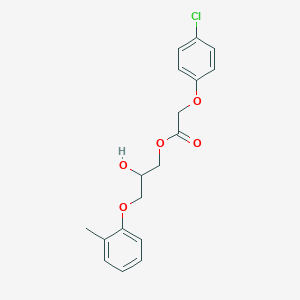
(p-Chlorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(p-Chlorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester, also known as Clopyralid, is a synthetic herbicide that is widely used in agriculture. It belongs to the pyridine carboxylic acid family and is known for its selective control of broadleaf weeds. Clopyralid is a potent herbicide that has a significant impact on the environment and human health.
Mecanismo De Acción
(p-Chlorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester works by disrupting the plant's growth hormone balance, specifically the auxin pathway. It binds to and activates the auxin receptor, causing uncontrolled growth and eventually leading to the death of the plant. (p-Chlorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester is a systemic herbicide, which means it is absorbed by the plant and moves throughout the plant's tissues, including the roots, stems, and leaves.
Efectos Bioquímicos Y Fisiológicos
(p-Chlorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester has been shown to have a significant impact on the environment, particularly on non-target plants. It can persist in soil for several years and can be taken up by other plants through their roots. (p-Chlorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester has been found to cause stunting, chlorosis, and abnormal growth in non-target plants, including trees and shrubs. It can also affect soil microorganisms and disrupt the soil food web, leading to reduced soil fertility.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(p-Chlorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester is a potent herbicide that is widely used in agriculture. It is highly selective and has low toxicity to mammals and birds. (p-Chlorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester is also effective at low application rates and has a long residual effect, which means it can provide long-term weed control. However, (p-Chlorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester can have a negative impact on non-target plants and soil microorganisms, which can limit its use in certain situations.
Direcciones Futuras
There are several future directions for research on (p-Chlorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester. One area of research is to develop more environmentally friendly herbicides that have less impact on non-target plants and soil microorganisms. Another area of research is to investigate the long-term effects of (p-Chlorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester on soil fertility and plant growth. Finally, there is a need for more research on the impact of (p-Chlorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester on human health, particularly with regards to its potential to cause cancer or other chronic diseases.
Métodos De Síntesis
(p-Chlorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester is synthesized through the esterification of (p-chlorophenoxy) acetic acid with 2-hydroxy-3-(o-tolyloxy)propyl alcohol. The reaction takes place in the presence of a catalyst, such as sulfuric acid, and under controlled conditions. The resulting product is a colorless to yellowish liquid that is soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
(p-Chlorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester has been extensively studied for its herbicidal properties and its impact on the environment. It is commonly used in agriculture to control broadleaf weeds in crops such as wheat, barley, and corn. (p-Chlorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester has also been used to control invasive plant species in natural areas and to manage vegetation in non-crop areas such as roadsides and railways.
Propiedades
Número CAS |
17753-06-9 |
|---|---|
Nombre del producto |
(p-Chlorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester |
Fórmula molecular |
C18H19ClO5 |
Peso molecular |
350.8 g/mol |
Nombre IUPAC |
[2-hydroxy-3-(2-methylphenoxy)propyl] 2-(4-chlorophenoxy)acetate |
InChI |
InChI=1S/C18H19ClO5/c1-13-4-2-3-5-17(13)23-10-15(20)11-24-18(21)12-22-16-8-6-14(19)7-9-16/h2-9,15,20H,10-12H2,1H3 |
Clave InChI |
QQVJDLLOSTURMS-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC(COC(=O)COC2=CC=C(C=C2)Cl)O |
SMILES canónico |
CC1=CC=CC=C1OCC(COC(=O)COC2=CC=C(C=C2)Cl)O |
Sinónimos |
(p-Chlorophenoxy)acetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



